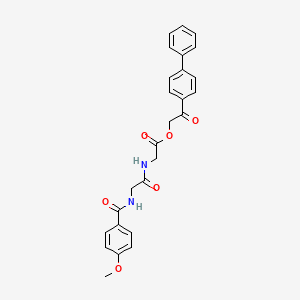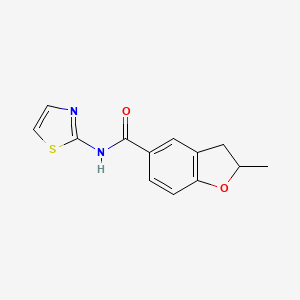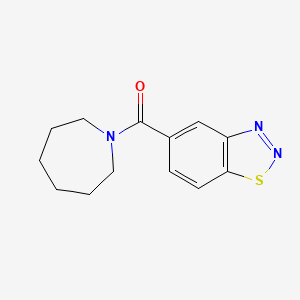![molecular formula C19H17IN2O2S B4007254 3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4007254.png)
3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of imidazolidinones, including variants related to the compound of interest, typically involves reactions of ethyl esters with amino acids or their derivatives through condensation processes. For example, the synthesis of 4-imidazolidinones from diamides and ethynyl benziodoxolones through double Michael-type addition represents a novel synthetic pathway for these compounds, demonstrating the versatility and innovation in creating imidazolidinone derivatives (Shimizu et al., 2022).
Molecular Structure Analysis
The molecular structure of imidazolidinone derivatives is characterized by the presence of the imidazolidinone ring, a crucial motif in organic synthesis and medicinal chemistry. Structural analyses often involve X-ray diffraction techniques, highlighting features like dihedral angles and planarity, which influence the compound's reactivity and potential interactions (Aslantaş et al., 2007).
Chemical Reactions and Properties
Imidazolidinones undergo various chemical reactions, including cyclization and condensation with aldehydes, to form diverse derivatives with significant biological activities. These reactions are pivotal for exploring the chemical space around the core imidazolidinone structure for potential applications in pharmaceuticals and materials science (Patel et al., 2010).
Physical Properties Analysis
The physical properties of imidazolidinone derivatives, such as solubility, melting points, and crystal structure, are crucial for their practical applications. These properties are often determined through comprehensive experimental setups, including single-crystal X-ray diffraction, which provides insights into the compound's stability and potential for formulation (Yeong et al., 2018).
Chemical Properties Analysis
The chemical properties of imidazolidinone derivatives, including reactivity, stability, and interaction with other molecules, are central to their utility in various fields. Studies on the reactivity descriptors and mechanistic insights into their reactions offer valuable information for designing new compounds with desired activities and properties (Megrouss et al., 2019).
Applications De Recherche Scientifique
Synthesis and Characterization
This compound belongs to a class of chemicals that have been synthesized and characterized through various studies. Research has focused on developing new synthetic methods and characterizing these compounds using techniques like NMR, IR, Mass spectrometry, and elemental analysis. These methods aim to improve the yield, selectivity, and efficiency of the synthesis process, making these compounds more accessible for further studies and applications (Spoorthy et al., 2021).
Docking Studies and Anti-microbial Evaluation
Compounds related to 3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone have been evaluated for their antimicrobial activity. Docking studies are conducted to predict the interaction between these compounds and biological targets, providing insights into their potential as antimicrobial agents. These studies help in identifying compounds with significant activity against various microorganisms, suggesting their utility in developing new antimicrobial agents (Spoorthy et al., 2021).
Antiviral Activity
Research has also explored the antiviral potential of benzyl-substituted derivatives of imidazo[1,5-a]-1,3,5-triazine, showing inhibitory effects on the replication of ortho- and paramyxoviruses. These findings indicate the potential use of such compounds in developing new antiviral therapies, highlighting the versatility of this chemical structure in pharmacological applications (Golankiewicz et al., 1995).
Antioxidant Properties
Compounds within this class have been studied for their antioxidant capacities, with some derivatives showing significant activity. This research suggests potential applications in protecting against oxidative stress, which is linked to various diseases and aging processes. The evaluation of their antioxidant capacity can lead to the development of new antioxidant agents for dietary supplements or pharmaceuticals (Mohammed et al., 2019).
Catalytic Applications
Some studies have focused on the use of related compounds in catalytic applications, such as the oxidation of alcohols to aldehydes, ketones, and carboxylic acids. These reactions are crucial in the synthesis of various organic compounds, indicating the potential of these derivatives in facilitating environmentally benign and efficient synthetic pathways (Uyanik et al., 2009).
Propriétés
IUPAC Name |
(5Z)-3-ethyl-5-[[4-[(4-iodophenyl)methoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IN2O2S/c1-2-22-18(23)17(21-19(22)25)11-13-5-9-16(10-6-13)24-12-14-3-7-15(20)8-4-14/h3-11H,2,12H2,1H3,(H,21,25)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMJDKNWCIXAJJ-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)I)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)I)/NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4007174.png)
![ethyl 4-({[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B4007176.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007187.png)
![17-(3,5-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4007194.png)
![5-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4007199.png)
![N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}valine](/img/structure/B4007214.png)

![1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4007227.png)

![5-chloro-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007245.png)


![N-(3,4-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4007257.png)
![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B4007265.png)